Dehydrocorydaline (hydroxyl)

説明

BenchChem offers high-quality Dehydrocorydaline (hydroxyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydrocorydaline (hydroxyl) including the price, delivery time, and more detailed information at info@benchchem.com.

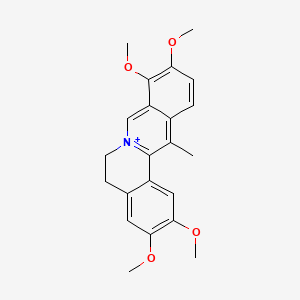

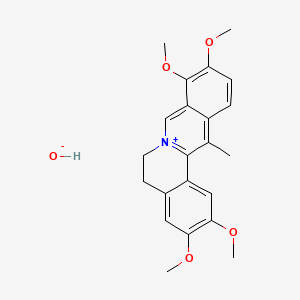

Structure

3D Structure of Parent

特性

分子式 |

C22H25NO5 |

|---|---|

分子量 |

383.4 g/mol |

IUPAC名 |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium hydroxide |

InChI |

InChI=1S/C22H24NO4.H2O/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H2/q+1;/p-1 |

InChIキー |

VABDSZRJMKHGCS-UHFFFAOYSA-M |

正規SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[OH-] |

製品の起源 |

United States |

Foundational & Exploratory

Dehydrocorydaline: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline (DHC) is a protoberberine alkaloid isolated from the tubers of Corydalis species, a genus of flowering plants with a long history of use in traditional medicine. Modern pharmacological research has unveiled a spectrum of biological activities for DHC, positioning it as a promising candidate for further investigation and drug development. This technical guide provides an in-depth overview of the anti-inflammatory, anticancer, neuroprotective, and cardiovascular activities of Dehydrocorydaline, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Activity

Dehydrocorydaline has demonstrated significant anti-inflammatory effects across various experimental models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Markers

| Model System | Inflammatory Marker | Treatment | Concentration/Dose | Inhibition | Reference |

| LPS-treated RAW 264.7 macrophages | TNF-α (protein) | Dehydrocorydaline | 20 µM | Significant reduction | [1][2] |

| LPS-treated RAW 264.7 macrophages | IL-6 (protein) | Dehydrocorydaline | 20 µM | Significant reduction | [1][2] |

| LPS-treated RAW 264.7 macrophages | TNF-α (mRNA) | Dehydrocorydaline | 20 µM | Significant suppression | [1][2] |

| LPS-treated RAW 264.7 macrophages | IL-6 (mRNA) | Dehydrocorydaline | 20 µM | Significant suppression | [1][2] |

| LPS-treated RAW 264.7 macrophages | IL-1β (mRNA) | Dehydrocorydaline | 20 µM | Significant suppression | [1] |

| Formalin-induced paw edema in mice | Paw edema | Dehydrocorydaline | 10 mg/kg | 66.8% reduction | [3] |

| Formalin-induced pain model in mice | TNF-α (spinal cord) | Dehydrocorydaline | 10 mg/kg | 77% decrease | [3] |

| Formalin-induced pain model in mice | IL-1β (spinal cord) | Dehydrocorydaline | 10 mg/kg | 65% decrease | [3] |

| Formalin-induced pain model in mice | IL-6 (spinal cord) | Dehydrocorydaline | 10 mg/kg | 81% decrease | [3] |

| Sepsis model in mice | IL-1β, IL-6, TNF-α, IFN-γ (plasma) | Dehydrocorydaline | 5, 10, 20 mg/kg | Dose-dependent decrease | [4] |

Signaling Pathways

Dehydrocorydaline exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway . It has been shown to promote the expression of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1][2] This, in turn, suppresses the transcription of NF-κB target genes, including various pro-inflammatory cytokines.[1][2]

Another implicated pathway is the TRAF6/NF-κB pathway . In a model of sepsis-induced myocardial injury, Dehydrocorydaline was found to inhibit the expression of TRAF6, an upstream activator of NF-κB.[4]

Experimental Protocols

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Male Wistar rats (180-220 g) are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

Dehydrocorydaline (e.g., 10 mg/kg) or a vehicle control is administered intraperitoneally.

-

After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5]

Protocol:

-

RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of Dehydrocorydaline for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Anticancer Activity

Dehydrocorydaline has demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | ~32.45 (at 24h) | 24, 48, 72 | [6] |

| MCF-7 | Breast Cancer | Not specified, but significant inhibition | Not specified | [7] |

| A375 | Melanoma | 39.73 | 48 | [2] |

| MV3 | Melanoma | 42.34 | 48 | [2] |

Signaling Pathways

The anticancer mechanism of Dehydrocorydaline involves the induction of apoptosis and the inhibition of cell proliferation and metastasis.

-

Apoptosis Induction: DHC has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2.[7][8]

-

Cell Cycle Arrest: In melanoma cells, DHC causes cell cycle arrest at the G0/G1 phase.[9]

-

Inhibition of Metastasis: DHC can inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[8]

-

MEK/ERK Pathway: In melanoma, Dehydrocorydaline has been found to inhibit the MEK1/2-ERK1/2 signaling cascade, which is a key pathway in cell proliferation and survival.[9][10]

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of Dehydrocorydaline (e.g., 0-100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).[11][12][13][14]

This in vivo model is used to evaluate the antitumor efficacy of a compound.

Protocol:

-

Athymic nude mice (4-6 weeks old) are used.

-

Human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) are suspended in Matrigel and subcutaneously injected into the flank of each mouse.

-

When the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to a treatment group (e.g., Dehydrocorydaline, 100 mg/kg, administered orally daily) and a control group (vehicle).

-

Tumor size is measured every 2-3 days with calipers, and tumor volume is calculated using the formula: (length x width²) / 2.

-

After a set period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.[4][15][16][17]

Neuroprotective Activity

Dehydrocorydaline has shown promise in protecting neurons from damage and may have therapeutic potential in neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects

| Model System | Effect | Treatment | Concentration | Result | Reference |

| Rat cortical synaptosomes | Glutamate release (4-AP-evoked) | Dehydrocorydaline | 20.8 µM (IC50) | Inhibition of glutamate release | [18] |

| Rat cortical synaptosomes | ERK1/2 phosphorylation | Dehydrocorydaline | 20 µM | Significant decrease | [18] |

Signaling Pathways

The neuroprotective effects of Dehydrocorydaline are associated with the modulation of neurotransmitter release and intracellular signaling cascades. A key mechanism is the inhibition of presynaptic glutamate release from cerebrocortical nerve terminals. This is thought to be achieved by suppressing presynaptic voltage-dependent Ca2+ entry and the MAPK/ERK/synapsin I signaling pathway .[18]

Experimental Protocols

Protocol:

-

Synaptosomes are prepared from the cerebral cortex of rats.

-

The synaptosomes are pre-incubated with Dehydrocorydaline or vehicle for 10 minutes at 37°C.

-

Depolarization is induced by the addition of 4-aminopyridine (4-AP).

-

The release of glutamate into the supernatant is measured using high-performance liquid chromatography (HPLC) with fluorescence detection.

Cardiovascular Effects

Dehydrocorydaline has been reported to have protective effects on the cardiovascular system, particularly in the context of myocardial ischemia-reperfusion injury.

Quantitative Data: Cardioprotective Effects

| Model System | Parameter | Treatment | Dose | Effect | Reference |

| Mouse model of myocardial ischemia-reperfusion injury | Infarct size | Dehydrocorydaline | 5 mg/kg | Attenuated decrease | [19] |

| Mouse model of myocardial ischemia-reperfusion injury | Left ventricular ejection fraction | Dehydrocorydaline | 5 mg/kg | Attenuated decrease | [19] |

| Mouse model of myocardial ischemia-reperfusion injury | Fractional shortening | Dehydrocorydaline | 5 mg/kg | Attenuated decrease | [19] |

| Hypoxia/reoxygenation model in H9c2 cells | Apoptosis | Dehydrocorydaline | Not specified | Alleviated | [19] |

| Hypoxia/reoxygenation model in H9c2 cells | Oxidative stress | Dehydrocorydaline | Not specified | Alleviated | [19] |

Signaling Pathways

The cardioprotective effects of Dehydrocorydaline are mediated, at least in part, by the upregulation of the FoxO signaling pathway . This pathway is involved in the regulation of apoptosis. DHC has been shown to promote the phosphorylation of FOXO1A, leading to the downregulation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins.[19]

Experimental Protocols

Protocol:

-

Male C57BL/6N mice are anesthetized.

-

A thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a set period (e.g., 30 minutes).

-

The ligature is then released to allow for reperfusion (e.g., for 24 hours).

-

Dehydrocorydaline (e.g., 5 mg/kg) or vehicle is administered (e.g., intraperitoneally) before reperfusion.

-

Cardiac function is assessed by echocardiography to measure ejection fraction and fractional shortening.

-

The heart is excised, and the infarct size is determined by staining with triphenyltetrazolium chloride (TTC).

Experimental Workflows

Conclusion

Dehydrocorydaline, a key alkaloid from Corydalis species, exhibits a compelling range of biological activities, including potent anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as NF-κB, MEK/ERK, and FoxO. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future research should focus on preclinical and clinical studies to validate these findings and to establish the safety and efficacy of Dehydrocorydaline in various disease contexts.

References

- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 2. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dehydrocorydaline can be a suitable candidate for analgesic purposes: a review on the current preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. [Pharmacological actions of dehydrocorydaline on cardiovascular system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchhub.com [researchhub.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mimicking and surpassing the xenograft model with cancer-on-chip technology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dehydrocorydaline attenuates myocardial ischemia-reperfusion injury via the FoXO signalling pathway: A multimodal study based on network pharmacology, molecular docking, and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocorydaline's Regulatory Role on Bax and Bcl-2 Proteins: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese herb Corydalis yanhusuo, has demonstrated significant anti-tumor properties. A growing body of evidence indicates that DHC exerts its therapeutic effects by inducing apoptosis in various cancer cell lines. Central to this pro-apoptotic activity is the modulation of the Bcl-2 family of proteins, particularly the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This technical guide provides a comprehensive overview of the current understanding of DHC's role in regulating Bax and Bcl-2, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of dehydrocorydaline.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. The ratio of these opposing factions within a cell often determines its fate—survival or death[1].

Dehydrocorydaline (DHC) has emerged as a promising natural compound with potent anti-cancer activities. Studies have shown that DHC can inhibit the proliferation of various cancer cells, including breast cancer, by inducing apoptosis[2][3][4][5][6][7]. A primary mechanism underlying DHC-induced apoptosis is its ability to alter the balance between pro- and anti-apoptotic Bcl-2 family members, specifically by increasing Bax expression and decreasing Bcl-2 expression. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, activation of caspases, and ultimately, apoptotic cell death.

This guide will delve into the specifics of how DHC regulates Bax and Bcl-2, providing a technical framework for researchers in the field.

Quantitative Data on Dehydrocorydaline's Effect on Apoptosis and Protein Expression

The pro-apoptotic effects of dehydrocorydaline have been quantified in several studies, primarily focusing on breast cancer cell lines. The data consistently demonstrates a dose-dependent increase in apoptosis and a corresponding modulation of Bax and Bcl-2 expression.

Table 1: Effect of Dehydrocorydaline on Apoptosis Rate in MDA-MB-231 Cells

| Treatment | Concentration (µM) | Duration (h) | Apoptosis Rate (%) | Fold Increase |

| Control | 0 | 48 | 1.69 ± 0.83 | - |

| DHC | 50 | 48 | 21.17 ± 6.89 | ~12.5 |

| Data sourced from a study on MDA-MB-231 human breast cancer cells. Apoptosis was assessed by Annexin V-FITC/PI staining and flow cytometry.[5] |

Table 2: Qualitative Summary of Dehydrocorydaline's Effect on Bax and Bcl-2 Protein Expression

| Cell Line | Treatment | Effect on Bax | Effect on Bcl-2 |

| MCF-7 | DHC (dose-dependent) | Increased | Decreased |

| MDA-MB-231 | DHC (20 µM and 50 µM) | Not explicitly quantified | Decreased |

| Observations are based on Western blotting analyses. While the dose-dependent trend is reported, specific fold changes from densitometry are not consistently available in the reviewed literature.[2][4][5][6][7] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating the mechanisms of action of therapeutic compounds. This section provides detailed methodologies for key experiments used to investigate the role of dehydrocorydaline in regulating Bax and Bcl-2.

Cell Culture

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma, estrogen receptor-positive)

-

MDA-MB-231 (human breast adenocarcinoma, triple-negative)

-

-

Culture Medium:

-

MCF-7: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of DHC for the specified duration.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis for Bax and Bcl-2 Expression

This technique is used to detect and quantify the levels of specific proteins in a cell lysate.

-

Protocol:

-

Cell Lysis: After treatment with DHC, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 12% SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A primary antibody for a housekeeping protein like β-actin or GAPDH should also be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the expression of Bax and Bcl-2 to the housekeeping protein.

-

Real-Time Quantitative PCR (RT-qPCR) for Bax and Bcl-2 mRNA Expression

RT-qPCR is used to measure the gene expression levels of Bax and Bcl-2.

-

Protocol:

-

RNA Extraction: Isolate total RNA from DHC-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH, β-actin).

-

Data Analysis: Analyze the amplification data and calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

-

Signaling Pathways and Logical Relationships

Dehydrocorydaline-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway. The modulation of Bax and Bcl-2 is a critical event in this cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Dehydrocorydaline-Induced Apoptosis Signaling Pathway

Caption: Proposed signaling pathway of dehydrocorydaline-induced apoptosis.

Experimental Workflow for Investigating DHC's Effect on Bax/Bcl-2

Caption: A typical experimental workflow to study DHC's effects.

Discussion and Future Directions

The collective evidence strongly supports the role of dehydrocorydaline as a modulator of the Bax/Bcl-2 axis, thereby inducing apoptosis in cancer cells. The dose-dependent nature of this effect highlights its potential as a therapeutic agent. However, to advance the clinical translation of DHC, several areas require further investigation:

-

Quantitative Dosing Studies: More detailed studies are needed to establish precise dose-response curves for the regulation of Bax and Bcl-2 at both the protein and mRNA levels across a wider range of cancer cell lines.

-

Upstream Signaling: The upstream signaling pathways that are activated by DHC and lead to the modulation of Bax and Bcl-2 expression are not fully elucidated. Investigating the potential involvement of tumor suppressor genes like p53 could provide a more complete picture of DHC's mechanism of action.

-

In Vivo Efficacy: While some in vivo studies have shown promising results, further preclinical studies in animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of DHC.

-

Combination Therapies: Exploring the synergistic effects of DHC with conventional chemotherapeutic agents could lead to more effective cancer treatment strategies with potentially reduced side effects.

Conclusion

Dehydrocorydaline demonstrates significant potential as an anti-cancer agent by inducing apoptosis through the intrinsic pathway. Its ability to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 is a key mechanism driving this effect. This technical guide provides a foundational understanding of DHC's action on these critical regulatory proteins, offering valuable insights and methodologies for researchers and drug development professionals. Further research to quantify its effects more precisely and to explore its broader signaling network will be crucial for the continued development of dehydrocorydaline as a novel cancer therapeutic.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA‑MB‑231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

Investigating the Anti-malarial Potential of Dehydrocorydaline: A Technical Guide for Researchers

Introduction

Dehydrocorydaline (DHC) is a protoberberine alkaloid isolated from the tubers of various Corydalis species.[1] While extensively studied for its anti-inflammatory, analgesic, and anti-tumor properties, its potential as an anti-malarial agent remains largely unexplored.[2][3] However, the traditional use of Corydalis plants in treating malaria-like symptoms, coupled with the demonstrated antiplasmodial activity of other alkaloids from this genus, suggests that DHC may represent a promising candidate for novel anti-malarial drug discovery.[4] This technical guide provides an in-depth overview of the potential anti-malarial effects of Dehydrocorydaline, drawing upon evidence from related protoberberine alkaloids and outlining key experimental protocols for its investigation.

Anti-malarial Activity of Structurally Related Alkaloids

Direct studies on the anti-malarial activity of Dehydrocorydaline are not currently available in the public domain. However, several other protoberberine and related alkaloids isolated from Corydalis and other medicinal plants have demonstrated significant in vitro activity against Plasmodium falciparum, the deadliest malaria parasite.

Notably, cheilanthifoline, a tetrahydroprotoberberine alkaloid from Corydalis calliantha, has shown promising antiplasmodial activity against both wild-type and multidrug-resistant strains of P. falciparum.[1] Furthermore, the well-known protoberberine alkaloids, berberine and palmatine, have exhibited in vitro potency comparable to that of the established anti-malarial drug, quinine.[4][5]

Table 1: In Vitro Antiplasmodial Activity of Protoberberine and Related Alkaloids

| Alkaloid | Plant Source | P. falciparum Strain(s) | IC50 (µM) | Reference |

| Cheilanthifoline | Corydalis calliantha | TM4 (Wild-type), K1 (Multidrug-resistant) | 2.78 - 4.29 | [1] |

| Berberine | Enantia chlorantha | Not Specified | Comparable to Quinine | [4][5] |

| Palmatine | Enantia chlorantha | Not Specified | Comparable to Quinine | [4][5] |

| Jatrorrhizine | Enantia chlorantha | Not Specified | Comparable to Quinine | [4] |

IC50: Half-maximal inhibitory concentration

Putative Mechanism of Action: Inhibition of Heme Detoxification

A plausible mechanism for the anti-malarial action of protoberberine alkaloids, including potentially Dehydrocorydaline, is the inhibition of the parasite's heme detoxification pathway.[6] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[6] Inhibition of this process leads to the accumulation of free heme, which is toxic to the parasite through the generation of reactive oxygen species and damage to cellular components.[6]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of anti-malarial action of Dehydrocorydaline.

Experimental Protocols

To investigate the anti-malarial effects of Dehydrocorydaline, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for anti-malarial drug screening.

In Vitro Antiplasmodial Activity Assay

The in vitro susceptibility of P. falciparum to Dehydrocorydaline can be determined using a SYBR Green I-based fluorescence assay.

1. Parasite Culture:

-

P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) are maintained in continuous culture in human O+ erythrocytes.[7]

-

The culture medium consists of RPMI 1640 supplemented with 0.5% Albumax I, 25 mM HEPES, and 25 mM NaHCO3.[7]

-

Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[7]

2. Drug Preparation:

-

Dehydrocorydaline is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

Serial dilutions of the stock solution are made in the culture medium.

3. Assay Procedure:

-

Ring-stage synchronized parasites are plated in 96-well plates at a parasitemia of 1% and a hematocrit of 2%.

-

The drug dilutions are added to the wells, and the plates are incubated for 72 hours under the conditions described above.

-

After incubation, the plates are frozen at -80°C.

-

For fluorescence measurement, the plates are thawed, and SYBR Green I lysis buffer is added to each well.

-

Fluorescence is read using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

4. Data Analysis:

-

The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a non-linear regression model.

In Vivo Anti-malarial Activity Assay (4-Day Suppressive Test)

The in vivo efficacy of Dehydrocorydaline can be evaluated using the 4-day suppressive test in a murine malaria model.[8]

1. Animal Model:

-

Swiss albino mice are used for the study.

-

The mice are infected intraperitoneally with Plasmodium berghei.[8]

2. Drug Administration:

-

Dehydrocorydaline is formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol in distilled water).

-

The compound is administered orally to the infected mice once daily for four consecutive days, starting 2 hours post-infection.

-

A negative control group receives the vehicle only, and a positive control group receives a standard anti-malarial drug (e.g., chloroquine).

3. Parasitemia Determination:

-

On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.

4. Data Analysis:

-

The average percentage suppression of parasitemia is calculated for each group relative to the negative control.

-

The dose-response relationship can be analyzed to determine the effective dose 50 (ED50).

The following diagram outlines a general workflow for screening potential anti-malarial compounds.

Caption: General experimental workflow for anti-malarial drug screening.

Conclusion and Future Directions

While direct evidence is currently lacking, the antiplasmodial activity of other protoberberine alkaloids strongly suggests that Dehydrocorydaline holds potential as a novel anti-malarial agent. Its investigation is warranted, and the experimental protocols outlined in this guide provide a framework for such studies. Future research should focus on:

-

In vitro screening of Dehydrocorydaline against a panel of drug-sensitive and drug-resistant P. falciparum strains.

-

In vivo efficacy studies in murine malaria models to confirm its anti-malarial activity and establish a dose-response relationship.

-

Mechanism of action studies to determine if Dehydrocorydaline indeed inhibits heme detoxification or acts via other pathways.

-

Structure-activity relationship (SAR) studies of Dehydrocorydaline and its analogs to optimize its anti-malarial potency and pharmacokinetic properties.

The exploration of natural products like Dehydrocorydaline is crucial in the ongoing search for new and effective treatments to combat the global threat of malaria.

References

- 1. Antiplasmodial agents from the Bhutanese medicinal plant Corydalis calliantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protoberberine alkaloids as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. mmv.org [mmv.org]

- 8. In vitro and in vivo studies on anti-malarial activity of Commiphora africana and Dichrostachys cinerea used by the Maasai in Arusha region, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Dehydrocorydaline for Antibacterial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Dehydrocorydaline (DHC) for its antibacterial properties. Dehydrocorydaline, a quaternary ammonium salt alkaloid, has demonstrated notable potential as a natural antibacterial agent. This document outlines its efficacy against various bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Quantitative Antibacterial Activity of Dehydrocorydaline

The antibacterial efficacy of Dehydrocorydaline has been quantified against several bacterial strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death, are key metrics.[1]

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Listeria monocytogenes | Gram-positive | 1000 | 2000 | [2][3][4] |

| Helicobacter pylori | Gram-negative | 12.5 | Not Reported | [5] |

Experimental Protocols for Antibacterial Screening

Standardized methods are crucial for the reproducible evaluation of antibacterial activity.[6][7][8] Diffusion and dilution methods are commonly employed for preliminary screening of natural products.[9][10]

Broth Microdilution Assay for MIC and MBC Determination

This method is a quantitative technique used to determine the MIC and MBC of an antimicrobial agent.[2]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[8] Dilute this suspension to a final concentration of 1 x 10⁶ CFU/mL in Mueller-Hinton Broth (MHB).[2]

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of Dehydrocorydaline in MHB to achieve a range of concentrations (e.g., 0.01 to 2 mg/mL).[2]

-

Inoculation: Add the prepared bacterial inoculum to each well.[2]

-

Incubation: Incubate the microplate at 37°C for 24 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of Dehydrocorydaline in which no visible bacterial growth is observed.[2]

-

MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is subcultured onto a Mueller-Hinton Agar (MHA) plate. The MBC is the lowest concentration that results in no colony formation on the MHA plate after incubation.[2]

Nucleic Acid and Protein Leakage Assay

This assay assesses the integrity of the bacterial cell membrane by measuring the leakage of cytoplasmic contents.[2][11]

-

Cell Preparation: Harvest bacterial cells in the exponential growth phase by centrifugation and wash them three times with phosphate-buffered saline (PBS).[2][11]

-

Treatment: Resuspend the cells in PBS containing Dehydrocorydaline at concentrations of 0, MIC, and MBC, to a final cell density of 1 x 10⁶ CFU/mL.[2][11]

-

Incubation: Incubate the cell suspensions at 37°C for 4 hours.[2][11]

-

Sample Collection: Centrifuge the suspensions to pellet the cells and collect the supernatant.[11]

-

Quantification: Measure the concentration of leaked nucleic acids and proteins in the supernatant using appropriate spectrophotometric methods.[2][11]

Biofilm Formation Inhibition Assay

This assay evaluates the effect of Dehydrocorydaline on the formation of bacterial biofilms.[2][12]

-

Inoculation: In a 96-well microtiter plate, inoculate a bacterial suspension (1 x 10⁷ CFU/mL) in media containing sub-lethal concentrations of Dehydrocorydaline (e.g., 0, 1/4 MIC, 1/2 MIC, and MIC).[2][12]

-

Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[12]

-

Washing: Remove the planktonic cells and wash the wells three times with sterile water.[12]

-

Staining: Add a 0.1% (w/v) crystal violet solution to each well and stain for 10 minutes.[12]

-

Quantification: Remove the crystal violet solution, wash the wells, and solubilize the stained biofilm. Measure the absorbance to quantify the biofilm biomass.[12]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for the initial screening of a natural product like Dehydrocorydaline for its antibacterial properties.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against … [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Screening methods for natural products with antimicrobial activity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes [frontiersin.org]

Dehydrocorydaline's Effect on p38 MAPK Activation: A Technical Guide

Issued: November 7, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the molecular effects of Dehydrocorydaline (DHC), a natural alkaloid compound, on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to external stimuli and is integral to processes such as inflammation, cell differentiation, and apoptosis.[1] This guide synthesizes current research findings, presenting quantitative data on DHC-mediated p38 MAPK activation, detailed experimental protocols for assessing this interaction, and visual diagrams of the associated signaling cascades and workflows. The primary focus is on the well-documented role of DHC in promoting p38 MAPK phosphorylation, particularly within the context of myogenic differentiation.[2][3][4]

Introduction: Dehydrocorydaline and the p38 MAPK Pathway

Dehydrocorydaline (DHC) is a protoberberine alkaloid isolated from the tuber of Corydalis species.[2][4] It has been investigated for a range of bioactivities, including anti-inflammatory and anticancer effects.[5][6] A significant body of research has focused on its ability to modulate key intracellular signaling pathways.

The p38 MAPK pathway is a crucial signaling cascade that responds to stress stimuli such as cytokines, ultraviolet irradiation, and heat shock.[7] Activation of this pathway involves the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182) within the p38 MAPK protein by upstream kinases, primarily MKK3 and MKK6.[8][9] Once activated, phosphorylated p38 (p-p38) regulates a variety of downstream targets, including transcription factors and other kinases, thereby influencing fundamental cellular processes.[7] This document elucidates the specific activating effect of DHC on this pathway.

Mechanism of Action: DHC as an Activator of p38 MAPK

Current evidence demonstrates that Dehydrocorydaline acts as a potent activator of the p38 MAPK pathway. In C2C12 myoblast cells, treatment with DHC leads to a significant increase in the phosphorylation of p38 MAPK.[2][10] This activation is a key event in DHC-promoted myogenic differentiation. The mechanism involves DHC stimulating the phosphorylation of p38, which in turn enhances the activity of the myogenic transcription factor MyoD through increased heterodimerization with E proteins.[2][3] This cascade ultimately promotes the expression of muscle-specific proteins and myoblast differentiation.[4][10]

Furthermore, DHC has been shown to restore p38 MAPK activation and myogenic differentiation in cells where this pathway is impaired, such as through the depletion of the promyogenic receptor protein Cdo.[2][3][4] While the activating effect is well-documented in myoblasts, it is important to note that DHC's influence on p38 MAPK can be cell-type specific, with some studies reporting no significant effect or even inhibition in other contexts, such as in certain cancer cell lines.[5]

Quantitative Data on p38 MAPK Activation

The activating effect of DHC on p38 MAPK has been quantified using Western blot analysis to measure the ratio of phosphorylated p38 (p-p38) to total p38 protein. The following tables summarize the dose- and time-dependent effects observed in C2C12 myoblasts.

Table 1: Dose-Dependent Effect of DHC on p38 Phosphorylation in C2C12 Cells (2 Days)

| Treatment Group | DHC Concentration | Mean Ratio of p-p38 / total p38 (Fold Change vs. Control) | P-value |

|---|---|---|---|

| Control | DMSO | 1.00 | - |

| DHC | 250 nM | ~1.5 | <0.05 |

| DHC | 500 nM | ~2.0 | <0.01 |

| DHC | 1000 nM | ~2.5 | <0.01 |

Data derived from densitometric analysis of Western blots. Values are approximate fold changes based on published graphical data.[2][5]

Table 2: Time-Course of DHC (500 nM) Effect on p38 Phosphorylation in C2C12 Cells

| Treatment Group | Duration | Mean Ratio of p-p38 / total p38 (Fold Change vs. Day 2 Control) | P-value |

|---|---|---|---|

| Control (DMSO) | 2 Days | 1.00 | - |

| DHC (500 nM) | 2 Days | >2.0 | <0.01 |

| Control (DMSO) | 3 Days | ~1.0 | - |

| DHC (500 nM) | 3 Days | >2.0 | <0.01 |

Data derived from densitometric analysis of Western blots.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of DHC on p38 MAPK activation.

This protocol is used to quantify the levels of phosphorylated and total p38 MAPK in cell lysates.

-

Cell Culture and Treatment: C2C12 myoblasts are cultured to ~70% confluency. The growth medium is then replaced with differentiation medium containing either DHC at the desired concentrations (e.g., 250, 500, 1000 nM) or DMSO as a vehicle control. Cells are incubated for the specified duration (e.g., 2 or 3 days) at 37°C.[2]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS. A cell extraction buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors) is added to lyse the cells. Lysates are collected by scraping and clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.[2]

-

Protein Quantification: The protein concentration of the supernatant is determined using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) from each sample are mixed with SDS sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel. Following electrophoresis, the separated proteins are transferred to a PVDF or nitrocellulose membrane.[11]

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.[2][12]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[2]

-

Quantification: Band intensities are captured using an imaging system and quantified with densitometry software. The ratio of p-p38 to total p38 is calculated to determine the level of activation.[5]

This protocol is used to visualize the cellular localization and abundance of activated p38 MAPK.

-

Cell Culture and Treatment: C2C12 cells are grown on glass coverslips and treated with DHC (e.g., 500 nM) or DMSO for the desired time.[2]

-

Fixation and Permeabilization: Cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes. They are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.[2]

-

Blocking: Non-specific binding is blocked by incubating the cells in a blocking buffer (e.g., 5% horse serum in 0.1% Triton X-100/PBS) for 1 hour.[2]

-

Antibody Incubation: Cells are incubated with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Secondary Antibody and Counterstaining: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour in the dark. Nuclei are counterstained with DAPI (4′,6-diamidino-2-phenylindole).[2]

-

Imaging: Coverslips are mounted onto microscope slides. Images are captured using a confocal or fluorescence microscope. Signal intensity can be quantified using appropriate imaging software.[2]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz to illustrate key relationships and processes.

Caption: DHC promotes the phosphorylation and activation of p38 MAPK, initiating a downstream cascade that leads to myoblast differentiation.

Caption: Workflow for quantifying p38 MAPK activation via Western blot following DHC treatment.

Conclusion

Dehydrocorydaline has been identified as a significant activator of the p38 MAPK signaling pathway in specific cellular contexts, most notably in myoblasts.[2] The compound induces a dose- and time-dependent increase in the phosphorylation of p38 MAPK, a key step for its activation.[5] This mechanism is central to DHC's ability to promote myogenic differentiation, highlighting its potential as a therapeutic compound for improving muscle regeneration.[2][3][10] The methodologies and data presented in this guide provide a comprehensive framework for researchers investigating the molecular interactions of DHC and for professionals in drug development exploring its therapeutic applications. Further research is warranted to explore the cell-type specificity of this effect and the precise upstream kinases involved in DHC-mediated p38 activation.

References

- 1. Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydrocorydaline promotes myogenic differentiation via p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dehydrocorydaline promotes myogenic differentiation via p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Understanding the cytotoxicity of Dehydrocorydaline (hydroxyl)

A Technical Guide to the Cytotoxicity of Dehydrocorydaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of Dehydrocorydaline (DHC), an alkaloid compound isolated from plants of the Corydalis genus. DHC has demonstrated significant anti-tumor potential across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, as well as the modulation of key signaling pathways. This document synthesizes quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development.

Quantitative Cytotoxicity Data

Dehydrocorydaline exhibits selective cytotoxicity against various cancer cell lines while showing significantly less impact on normal cells. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative measure of its potency.

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| A375 | Human Melanoma | 39.73 | 48 | MTT | [1] |

| MV3 | Human Melanoma | 42.34 | 48 | MTT | [1] |

| PIG1 | Normal Human Melanocytes | 262.6 | 48 | MTT | [1] |

| MCF-7 | Human Breast Cancer | Approx. 100-200 µM range | 24 | MTT | [2] |

| MDA-MB-231 | Human Breast Cancer | Dose-dependent decrease in viability | 24 | CCK-8 | [3] |

Note: The study on MCF-7 cells indicated that cell viability decreased by approximately 40% after 24 hours of treatment with 200 µM Dehydrocorydaline hydroxyl[2]. The study on MDA-MB-231 cells demonstrated a dose-dependent decrease in viability, with significant effects observed at concentrations of 20 µM and above[3].

Mechanisms of Dehydrocorydaline-Induced Cytotoxicity

DHC exerts its cytotoxic effects through a multi-faceted approach that includes halting the cell division cycle, inducing programmed cell death (apoptosis), and interfering with critical cell signaling cascades that govern proliferation and survival.

Induction of Cell Cycle Arrest

Dehydrocorydaline has been shown to block cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase, in human melanoma cells (A375 and MV3).[1][4] This arrest prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and subsequent cell division. The mechanism involves the downregulation of key cell cycle regulatory proteins, including Cyclin D1 and Cyclin-Dependent Kinase 6 (CDK6).[5]

Induction of Apoptosis

In breast cancer cell lines such as MCF-7 and MDA-MB-231, DHC is a potent inducer of apoptosis.[3][6][7] Its pro-apoptotic mechanism involves:

-

Regulation of Bcl-2 Family Proteins: DHC treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[6][8] This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis.

-

Activation of Caspases: DHC activates initiator caspases like caspase-8 and effector caspases such as caspase-3 and caspase-7.[3][6][8] Caspase-9, an initiator caspase in the intrinsic pathway, has also been shown to be activated in some contexts.[3]

-

PARP Cleavage: The activation of effector caspases leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][8]

Interestingly, in melanoma cells, DHC did not induce significant apoptosis, suggesting its cytotoxic mechanisms can be cell-type specific.[1][9]

Modulation of Signaling Pathways

DHC's cytotoxic and anti-proliferative effects are mediated by its influence on crucial intracellular signaling pathways.

In melanoma cells, DHC inhibits cell proliferation and survival by downregulating the MEK1/2-ERK1/2 signaling cascade, which is a component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][5] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival. By inactivating MEK1/2 and ERK1/2, DHC effectively shuts down these pro-tumorigenic signals.[1] Conversely, in other cellular contexts like myoblast differentiation, DHC has been shown to activate another branch of the MAPK pathway, the p38 MAPK pathway.[10][11][12]

References

- 1. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Dehydrocorydaline promotes myogenic differentiation via p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. khu.elsevierpure.com [khu.elsevierpure.com]

Methodological & Application

Application of Dehydrocorydaline in Melanoma Cell Migration Assays

Introduction

Dehydrocorydaline (DHC), a natural alkaloid compound, has demonstrated significant potential as an anti-cancer agent.[1][2] This application note details the use of DHC in melanoma cell migration assays, providing researchers, scientists, and drug development professionals with a comprehensive overview of its effects and the methodologies to assess them. DHC has been shown to inhibit the migration and invasion of malignant melanoma cells by targeting key signaling pathways involved in cell motility.[1][2] Specifically, DHC has been found to suppress the MEK1/2-ERK1/2 signaling cascade, a critical pathway in melanoma progression.[1][2] This document provides quantitative data on DHC's efficacy, detailed protocols for relevant in vitro assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

The anti-migratory effects of Dehydrocorydaline have been quantified in various melanoma cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: IC50 Values of Dehydrocorydaline in Melanoma and Normal Cells

| Cell Line | Cell Type | IC50 (µM) after 48h |

| A375 | Human Melanoma | 39.73[3] |

| MV3 | Human Melanoma | 42.34[3] |

| PIG1 | Normal Human Melanocyte | 262.6[3] |

Table 2: Effect of Dehydrocorydaline on Melanoma Cell Migration and Invasion

| Assay | Cell Line | Treatment | Observation |

| Wound Healing Assay | A375, MV3 | 40 µM DHC | Significant inhibition of wound closure[3] |

| Transwell Migration Assay | A375, MV3 | 40 µM DHC | Remarkable inhibition of cell transmigration[4] |

| Transwell Invasion Assay | A375, MV3 | 40 µM DHC | Significant downregulation of cells passing through Matrigel[3] |

Table 3: Effect of Dehydrocorydaline on the Expression of Migration-Related Proteins

| Protein | Function | Cell Lines | Treatment | Effect |

| p-MEK1/2 | MAPK Pathway | A375, MV3 | 20, 40, 80 µM DHC | Dose-dependent decrease[1] |

| p-ERK1/2 | MAPK Pathway | A375, MV3 | 20, 40, 80 µM DHC | Dose-dependent decrease[1] |

| E-cadherin | Epithelial Marker | A375, MV3 | 20, 40, 80 µM DHC | Dose-dependent increase[1][2] |

| Vimentin | Mesenchymal Marker | A375, MV3 | 20, 40, 80 µM DHC | Dose-dependent decrease[1][2] |

| β-catenin | Mesenchymal Marker | A375, MV3 | 20, 40, 80 µM DHC | Dose-dependent decrease[1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines:

-

Human malignant metastatic melanoma: A375 and MV3.

-

Normal human melanocyte: PIG1.

-

-

Culture Medium:

-

A375 and PIG1: Dulbecco’s Modified Eagle’s Medium (DMEM).

-

MV3: RPMI-1640 Medium.

-

-

Supplementation: All media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay

This assay is used to evaluate collective cell migration in a two-dimensional context.

-

Procedure:

-

Seed melanoma cells in 6-well plates and grow to 90-100% confluency.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.

-

Replace the medium with fresh culture medium containing either DMSO (vehicle control) or the desired concentration of Dehydrocorydaline (e.g., 40 µM).

-

Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours) using a microscope.

-

The rate of wound closure is quantified by measuring the change in the cell-free area over time using image analysis software such as ImageJ. The percentage of wound closure can be calculated as: % wound closure = [(Area at 0h - Area at xh) / Area at 0h] x 100.[5]

-

Transwell Migration Assay

This assay assesses the migratory capacity of individual cells towards a chemoattractant.

-

Procedure:

-

Pre-culture melanoma cells in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium.

-

Place 8 µm pore size Transwell inserts into a 24-well plate.

-

Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Seed the serum-starved melanoma cells (e.g., 1 x 10^5 cells) in serum-free medium into the upper chamber of the Transwell insert.

-

Add Dehydrocorydaline or DMSO to the upper chamber.

-

Incubate for 24 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

-

Count the number of migrated cells in several random fields under a microscope.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Procedure:

-

Treat melanoma cells with various concentrations of Dehydrocorydaline (e.g., 0, 20, 40, 80 µM) for a specified time (e.g., 48 hours).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-MEK, p-ERK, E-cadherin, Vimentin, β-catenin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as GAPDH or β-actin, to normalize the protein expression levels.

-

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Dehydrocorydaline in inhibiting melanoma cell migration.

Caption: DHC inhibits melanoma migration by suppressing the MEK/ERK pathway and EMT.

Experimental Workflow

The diagram below outlines the general workflow for assessing the impact of Dehydrocorydaline on melanoma cell migration.

Caption: Workflow for studying DHC's effect on melanoma cell migration.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. E-Cadherin Expression in Melanoma Cells Restores Keratinocyte-Mediated Growth Control and Down-Regulates Expression of Invasion-Related Adhesion Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Speed Counter-Current Chromatography for the Efficient Purification of Dehydrocorydaline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrocorydaline, a protoberberine alkaloid, is one of the primary bioactive compounds found in the traditional Chinese medicinal plant Corydalis yanhusuo. It has garnered significant attention within the scientific community due to its wide range of pharmacological properties, including analgesic, anti-inflammatory, anti-allergic, and cardiovascular effects[1][2][3][4]. These therapeutic potentials make Dehydrocorydaline a promising candidate for drug development. However, obtaining this compound in high purity is essential for further pharmacological research and clinical applications.

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers several advantages over traditional solid-support chromatography methods. By eliminating the solid stationary phase, HSCCC minimizes the irreversible adsorption of the sample, leading to high sample recovery and purity[5][6]. This makes it an ideal method for the preparative isolation and purification of natural products like Dehydrocorydaline from complex plant extracts[7][8][9][10][11].

This application note provides a detailed protocol for the purification of Dehydrocorydaline from Corydalis rhizoma extract using HSCCC.

Experimental Protocols

Sample Preparation: Extraction of Crude Alkaloids

The initial step involves the extraction of total alkaloids from the raw plant material to prepare a sample suitable for HSCCC purification.

-

Materials: Dried and powdered rhizome of Corydalis, 75% ethanol, 2% HCl, ammonia water, chloroform.

-

Protocol:

-

Macerate the powdered Corydalis rhizome with 75% ethanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in a 2% HCl solution and filter to remove any insoluble residues.

-

Adjust the pH of the acidic solution to approximately 9-10 with ammonia water to precipitate the total alkaloids.

-

Extract the precipitated alkaloids with chloroform.

-

Evaporate the chloroform layer to dryness to yield the crude alkaloid extract.

-

HSCCC System and Solvent Selection

The selection of an appropriate two-phase solvent system is a critical step for successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.

-

Solvent System Selection:

-

Recommended Solvent System:

-

Chloroform-n-butanol-methanol-water at a volume ratio of 4:1:2:5.[7]

-

-

Preparation of the Two-Phase Solvent System:

-

Mix the selected solvents in a separatory funnel in the specified ratios.

-

Shake the mixture vigorously for several minutes.

-

Allow the mixture to stand until two distinct phases (upper and lower) are fully separated.

-

Degas both phases in an ultrasonic bath before use.

-

HSCCC Purification Protocol

This protocol outlines the operational steps for the purification of Dehydrocorydaline using an HSCCC instrument.

-

HSCCC Instrument Parameters:

-

Purification Steps:

-

Fill the HSCCC column entirely with the stationary phase (the upper phase of the solvent system).

-

Set the apparatus to rotate at the desired speed (e.g., 800 rpm).

-

Pump the mobile phase (the lower phase of the solvent system) into the column at the set flow rate (e.g., 10.0 mL/min).

-

Once the hydrodynamic equilibrium is established (indicated by the emergence of the mobile phase from the column outlet), inject the prepared sample solution.

-

Continuously monitor the effluent at the specified UV wavelength (e.g., 282 nm).

-

Collect fractions of the effluent based on the resulting chromatogram.

-

Analysis and Identification

The purity of the collected fractions containing Dehydrocorydaline should be assessed, and the compound's identity confirmed.

-

Purity Analysis:

-

Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC).

-

-

Structural Identification:

-

Confirm the structure of the purified compound using techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Data Presentation

The following tables summarize the quantitative data for the HSCCC purification of Dehydrocorydaline.

Table 1: HSCCC Operating Parameters

| Parameter | Value | Reference |

| Solvent System | Chloroform-n-butanol-methanol-water (4:1:2:5, v/v/v/v) | [7] |

| Revolution Speed | 800 rpm | [7] |

| Flow Rate | 10.0 mL/min | [7] |

| Detection Wavelength | 282 nm | [7] |

| Sample Injection Volume | 50 mg | [7] |

Table 2: Purification Results

| Compound | Yield (mg) | Purity (%) | Reference |

| Dehydrocorydaline | 7.1 | 98.9 | [7] |

Visualizations

Experimental Workflow for Dehydrocorydaline Purification

Caption: Workflow for Dehydrocorydaline Purification.

Signaling Pathway (Illustrative Example of Dehydrocorydaline's Anti-Inflammatory Action)

Caption: Dehydrocorydaline's Anti-inflammatory Pathway.

Conclusion

High-Speed Counter-Current Chromatography is a highly effective and efficient method for the preparative isolation and purification of Dehydrocorydaline from Corydalis species. The protocol detailed in this application note, utilizing a chloroform-n-butanol-methanol-water solvent system, can yield Dehydrocorydaline with high purity (98.9%)[7]. The advantages of HSCCC, including the absence of a solid support matrix and high sample recovery, make it a superior choice for obtaining high-purity bioactive compounds for research and development purposes. This method is scalable and can be adapted for the purification of other alkaloids from various natural sources.

References

- 1. [Pharmacological actions of dehydrocorydaline on cardiovascular system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory effects of dehydrocorydaline isolated from Corydalis Tuber against type I-IV allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Isolation of alkaloids from Corydalis saxicola by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. yiqi-oss.oss-cn-hangzhou.aliyuncs.com [yiqi-oss.oss-cn-hangzhou.aliyuncs.com]

Dehydrocorydaline (hydroxyl) Stock Solution: Preparation and Storage Protocols for Research Applications

Application Notes

Dehydrocorydaline, an isoquinoline alkaloid primarily isolated from the tubers of Corydalis species, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-tumor, and analgesic properties. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways. This document provides detailed protocols for the preparation and storage of Dehydrocorydaline stock solutions to ensure reproducibility and efficacy in preclinical research and drug development.

Dehydrocorydaline has been shown to exert its biological effects through various mechanisms:

-

In oncology , it inhibits the proliferation, migration, and invasion of cancer cells, such as in melanoma and breast cancer.[1][2] This is achieved, in part, by suppressing the MEK1/2-ERK1/2 signaling cascade and downregulating matrix metalloproteinases (MMPs).[1][3] Furthermore, it can induce apoptosis by regulating the expression of Bcl-2 family proteins and activating caspases.[1][4]

-

As an anti-inflammatory agent , Dehydrocorydaline has been observed to suppress the NF-κB signaling pathway in macrophages. This pathway is a critical regulator of the expression of pro-inflammatory cytokines.

-

In the context of tissue fibrosis , it has been demonstrated to inhibit fibroblast activation by interfering with the TGF-β/SMAD signaling pathway.

-

Studies on chondrocytes have revealed its ability to modulate the JAK1-STAT3 signaling pathway, suggesting a potential role in cartilage-related disorders.

-

Its analgesic effects , particularly in bone cancer pain, are linked to its ability to shift microglial polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype in the spinal cord.[5]

Given its therapeutic potential, the accurate and consistent preparation of Dehydrocorydaline solutions is paramount for in vitro and in vivo studies. The following sections detail the necessary materials, procedures, and storage conditions.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation and storage of Dehydrocorydaline stock solutions.

| Parameter | Value | Source(s) |

| Chemical Formula | C₂₂H₂₄NO₄⁺ | |

| Molecular Weight | 366.44 g/mol | [6] |

| Appearance | White to beige or yellow powder | |

| Solubility in DMSO | ≥ 13.2 mg/mL | [6] |

| Solubility in Ethanol | Slightly soluble | [7][8] |

| Solubility in Water/PBS | Practically insoluble | [7][8] |

| Storage (Powder) | -20°C for up to 3 years | [9] |

| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [4][6][9] |

| Typical In Vitro Conc. | Varies by cell line and assay (e.g., 10-200 µM for cancer cells) | [6][10] |

| Typical In Vivo Dose | Varies by animal model and administration route (e.g., 10 mg/kg, i.p. for mice) | [5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dehydrocorydaline Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Dehydrocorydaline in dimethyl sulfoxide (DMSO), suitable for most in vitro applications.

Materials:

-

Dehydrocorydaline powder

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Pipettors and sterile tips

-

Vortex mixer

-

Optional: Sonicator water bath

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of Dehydrocorydaline powder to room temperature to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of Dehydrocorydaline powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.66 mg of Dehydrocorydaline (Molecular Weight = 366.44 g/mol ).

-

Dissolution: a. Add the weighed Dehydrocorydaline powder to a sterile microcentrifuge tube. b. Add the calculated volume of DMSO (in this example, 1 mL) to the tube. c. Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. d. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[6] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][6][9] b. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. c. For short-term storage (up to 1 month), store the aliquots at -20°C.[4][6][9] d. For long-term storage (up to 6 months), store the aliquots at -80°C.[4][6][9]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for use in cell culture experiments.

Materials:

-

10 mM Dehydrocorydaline stock solution in DMSO

-

Sterile cell culture medium or phosphate-buffered saline (PBS)

-

Sterile pipettors and tips

Procedure:

-

Thawing the Stock Solution: Remove an aliquot of the 10 mM Dehydrocorydaline stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions to reach the final desired concentration. This prevents the precipitation of the compound when transferring from a high concentration of organic solvent to an aqueous medium.[9]

-

Example for a 100 µM working solution: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to obtain a 100 µM solution. b. Gently mix by pipetting or inverting the tube.

-

-

Final Dilution: Add the appropriate volume of the working solution to your cell culture wells to achieve the final experimental concentration.

-

Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Dehydrocorydaline used, to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to avoid cytotoxicity.[9]

Visualizations

Caption: Workflow for Dehydrocorydaline stock and working solution preparation and storage.

Caption: Simplified overview of signaling pathways modulated by Dehydrocorydaline.

References

- 1. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dehydrocorydaline attenuates bone cancer pain by shifting microglial M1/M2 polarization toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]